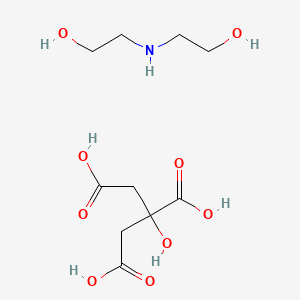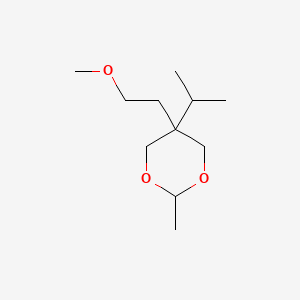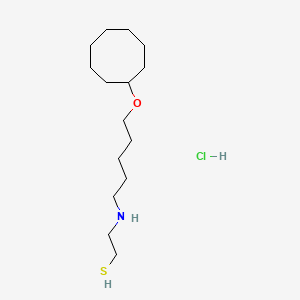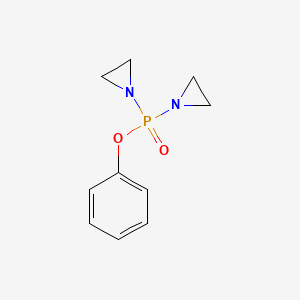
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene is a halogenated organic compound with the molecular formula C4Cl5F3. This compound is characterized by the presence of both chlorine and fluorine atoms, making it highly reactive and useful in various chemical applications. It is often used in research and industrial processes due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene typically involves the chlorination of fluorinated hydrocarbons. One common method includes the reaction of 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene with chlorine gas under controlled conditions. The reaction is exothermic and requires careful monitoring to ensure the desired product is obtained .
Industrial production methods often involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. These methods may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the removal of chlorine atoms.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other halogens or functional groups. Common reagents include halogenating agents like bromine or iodine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or acids, while reduction can produce partially dechlorinated compounds .
Applications De Recherche Scientifique
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated and chlorinated compounds.
Biology: Research involving this compound often focuses on its interactions with biological molecules and its potential use in biochemical assays.
Mécanisme D'action
The mechanism by which 1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene exerts its effects involves its high reactivity due to the presence of multiple halogen atoms. These atoms create a strong electrophilic center, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved in its reactions depend on the specific context, such as the type of nucleophile and the reaction conditions .
Comparaison Avec Des Composés Similaires
1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene can be compared with similar compounds such as:
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: This compound is similar in structure but contains fluorine atoms instead of chlorine, resulting in different reactivity and applications.
Perfluoroisobutene: Another related compound, known for its use in industrial applications and its high reactivity due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its fully fluorinated counterparts.
Propriétés
Numéro CAS |
6968-13-4 |
|---|---|
Formule moléculaire |
C4Cl5F3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
1,1-dichloro-3,3,3-trifluoro-2-(trichloromethyl)prop-1-ene |
InChI |
InChI=1S/C4Cl5F3/c5-2(6)1(3(7,8)9)4(10,11)12 |
Clé InChI |
JDNQVFDLKTXWBV-UHFFFAOYSA-N |
SMILES canonique |
C(=C(Cl)Cl)(C(F)(F)F)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)

![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)



![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)


